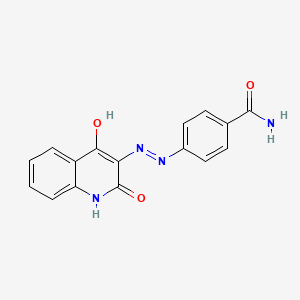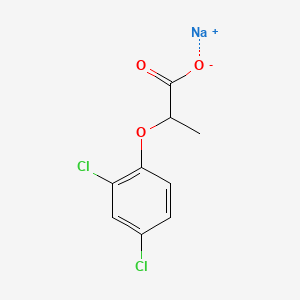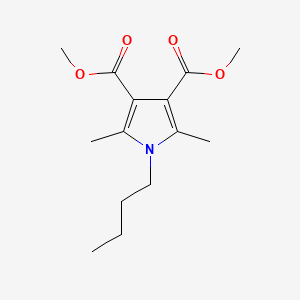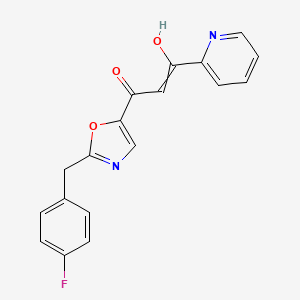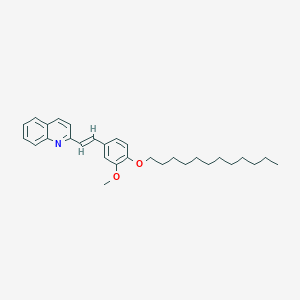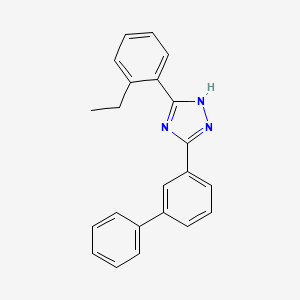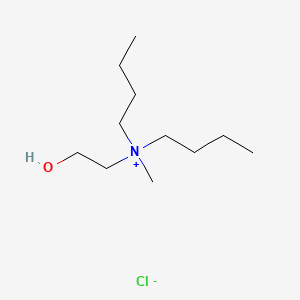
Dibutyl(2-hydroxyethyl)methylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl(2-hydroxyethyl)methylammonium chloride is a quaternary ammonium compound with the molecular formula C11H26ClNO. It is known for its surfactant properties and is used in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
Dibutyl(2-hydroxyethyl)methylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of dibutylamine with 2-chloroethanol in the presence of a base, followed by methylation using methyl chloride. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
化学反応の分析
Types of Reactions
Dibutyl(2-hydroxyethyl)methylammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or acetonitrile.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of corresponding halide salts.
科学的研究の応用
Dibutyl(2-hydroxyethyl)methylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to enhance cell membrane permeability.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of detergents and disinfectants.
作用機序
The mechanism of action of dibutyl(2-hydroxyethyl)methylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, increasing membrane permeability and leading to cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane disruption and cell death .
類似化合物との比較
Similar Compounds
- Dodecyltrimethylammonium chloride
- Tetrabutylammonium chloride
- Hexadecyltrimethylammonium chloride
Comparison
Dibutyl(2-hydroxyethyl)methylammonium chloride is unique due to its hydroxyl group, which imparts additional reactivity and functionality. Compared to dodecyltrimethylammonium chloride and hexadecyltrimethylammonium chloride, it has a shorter alkyl chain, resulting in different surfactant properties. Tetrabutylammonium chloride lacks the hydroxyl group, making it less versatile in certain chemical reactions .
特性
CAS番号 |
69518-13-4 |
|---|---|
分子式 |
C11H26ClNO |
分子量 |
223.78 g/mol |
IUPAC名 |
dibutyl-(2-hydroxyethyl)-methylazanium;chloride |
InChI |
InChI=1S/C11H26NO.ClH/c1-4-6-8-12(3,10-11-13)9-7-5-2;/h13H,4-11H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
UXHQVBVFPTWLDB-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+](C)(CCCC)CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)

![1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B12670355.png)
